Trityl acetate

Vue d'ensemble

Description

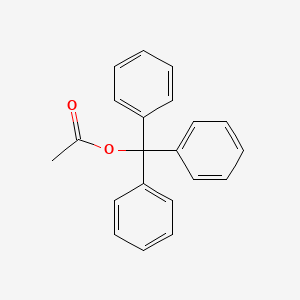

Trityl acetate, also known as triphenylmethyl acetate, is an organic compound with the molecular formula C21H18O2 . It belongs to the class of trityl moieties, which are widely recognized organic compounds due to their diverse applications in various chemical processes . Trityl acetate features a trityl (triphenylmethyl) group attached to an acetate functional group.

Synthesis Analysis

This process results in the formation of trityl acetate, which is commonly used as a protective group in peptide synthesis and other organic transformations .

Molecular Structure Analysis

Trityl acetate’s molecular structure consists of three phenyl (C6H5) groups attached to a central carbon atom (trityl group), which is further linked to the acetate functional group (CH3C(O)O-). The trityl moiety imparts stability and reactivity to the compound, making it useful in various chemical reactions .

Chemical Reactions Analysis

- Hydride Abstraction Reactions : Trityl cations ([RPh]3C+) are commonly used in the study of mechanisms and organic syntheses. They serve as efficient activators and one-electron oxidants in olefin polymerization reactions .

- Carbodiimide Process : Trityl moieties have been successfully applied in reactions with carbodiimides for peptide synthesis .

- Protection of Functional Groups : Trityl ethers protect primary alcohols selectively, especially in carbohydrate chemistry .

- Inorganic Synthesis : Trityl groups have been used as leaving groups in inorganic synthesis .

Applications De Recherche Scientifique

Catalysis in Organic Synthesis

Trityl acetate is employed in organic synthesis, particularly in the tritylation of molecules. Maltese, Vergari, and Donzello (2011) describe its use in tritylation protocols, highlighting its efficiency in transferring the triphenylmethylcarbenium ion from trityl acetate to substrates with hydroxyls. This method offers advantages such as broad scope, mild conditions, and ease of handling, making trityl acetate a valuable catalyst in organic synthesis (Maltese, Vergari, & Donzello, 2011).

Environmental Applications

In the field of environmental science, trityl acetate has applications related to biostimulated subsurface sulfate reduction. Stucker et al. (2014) investigated the introduction of acetate into groundwater for biostimulation aimed at immobilizing uranium. Their study revealed that while this approach is promising for reducing groundwater-associated uranium, it also led to an increase in soluble arsenic. This finding underscores the importance of considering the broader environmental impacts of using trityl acetate in biostimulation (Stucker et al., 2014).

Polymer Science and Material Engineering

Trityl acetate finds application in polymer science and material engineering. Research by Cui et al. (2013) on the preparation of poly(vinylidene fluoride) membranes using tributyl O-acetyl citrate, a compound related to trityl acetate, demonstrates its relevance in developing new materials with improved properties. This research highlights the potential of trityl acetate derivatives in creating innovative materials with specific characteristics for diverse applications (Cui et al., 2013).

Energy Storage Applications

Trityl acetate-related compounds have been explored for their potential in energy storage systems. Research by Kong et al. (2016) on sodium acetate trihydrate, a phase change material with potential for long-term heat storage in solar heating systems, demonstrates the relevance of acetate compounds in energy storage. Their work focused on improving the performance and stability of sodium acetate trihydrate, which is closely related to trityl acetate, underlining the significance of acetate compounds in renewable energy applications (Kong et al., 2016).

Biofuel and Bioproducts Development

In the realm of biofuel and bioproducts, trityl acetate-related compounds have shown promise. Tran et al. (2017) discuss the metabolic engineering of Saccharomyces cerevisiae to produce acetyl-TAGs, which have potential applications as biofuels and bioproducts. Their research emphasizes the versatility of acetate compounds, such as trityl acetate, in developing sustainable and renewable sources of energy (Tran et al., 2017).

Mécanisme D'action

Propriétés

IUPAC Name |

trityl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O2/c1-17(22)23-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRXPRZPNXRZKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trityl acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B3333302.png)

![(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride](/img/structure/B3333308.png)

![7-Chloro-5-methoxyimidazo[1,2-c]pyrimidine](/img/structure/B3333325.png)

![5,6-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3333388.png)